molecular formula C11H10N2O4S B6385900 (2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95% CAS No. 1261966-04-4

(2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95%

Cat. No. B6385900
CAS RN: 1261966-04-4
M. Wt: 266.28 g/mol
InChI Key: VUOHATNYGVCQLK-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95% (hereafter referred to as (2,4)-DHP) is a synthetic compound that has been used in a variety of scientific research applications. It is a pyrimidine derivative with two hydroxyl groups and a 3-methylsulfonylphenyl substituent, and it is typically provided in 95% purity. It is a colorless, odorless solid that is soluble in water and most organic solvents.

Scientific Research Applications

((2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95%)-DHP has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species (ROS) in cell death. It has also been used to study the pharmacology of angiotensin converting enzyme (ACE) inhibitors and to study the effects of various drugs on the activity of enzymes. It has also been used to study the effects of various drugs on the activity of enzymes.

Mechanism of Action

The mechanism of action of ((2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95%)-DHP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as ACE, which is involved in the regulation of blood pressure. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95%)-DHP are not fully understood. However, it is believed to have antioxidant effects, scavenging free radicals and preventing oxidative damage to cells. In addition, it has been suggested that it may have anti-inflammatory, antihypertensive, and antidiabetic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using ((2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95%)-DHP in scientific research is that it is relatively low-cost and easy to obtain. It is also relatively simple to synthesize and is soluble in most organic solvents. The main limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving ((2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95%)-DHP. These include further investigation of its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could explore the use of ((2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95%)-DHP in combination with other compounds to enhance its effects. Other potential future directions include the development of new synthetic methods for producing ((2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95%)-DHP and the development of new analytical techniques for detecting and quantifying ((2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95%)-DHP in biological samples.

Synthesis Methods

The synthesis of ((2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95%)-DHP is typically accomplished through a two-step process. The first step involves the condensation of 4-amino-5-hydroxy-3-methylsulfonylphenyl pyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The second step involves the addition of hydroxylamine hydrochloride to the reaction mixture, which yields ((2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine, 95%)-DHP in 95% purity.

properties

IUPAC Name

5-(3-methylsulfonylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOHATNYGVCQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198582
Record name 2,4(1H,3H)-Pyrimidinedione, 5-[3-(methylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261966-04-4
Record name 2,4(1H,3H)-Pyrimidinedione, 5-[3-(methylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261966-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-[3-(methylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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